molecular formula C29H33NO3 B10772078 (Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

Cat. No.: B10772078
M. Wt: 443.6 g/mol
InChI Key: NBBRUBRIVJNCKV-WXGDQWFLSA-N
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Description

EP 157 is a bioactive chemical compound with the molecular formula C29H33NO3 and a molecular weight of 443.587 g/mol . It is known for its significant biological activities and is widely used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EP 157 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of EP 157 typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, controlled reaction environments, and advanced purification methods to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: EP 157 undergoes various chemical reactions, including:

    Oxidation: EP 157 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

EP 157 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

EP 157 is often compared with other bioactive compounds such as BPC 157 and TB 500 . While all these compounds exhibit significant biological activities, EP 157 is unique in its specific molecular structure and the range of reactions it undergoes. BPC 157 is known for its healing properties, particularly in tissue repair, while TB 500 is recognized for its role in muscle growth and recovery.

Comparison with Similar Compounds

  • BPC 157
  • TB 500

EP 157 stands out due to its unique chemical structure and diverse applications in scientific research.

Properties

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

InChI

InChI=1S/C29H33NO3/c31-28(32)16-10-2-1-9-15-26-22-17-19-23(20-18-22)27(26)21-30-33-29(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h1,3-9,11-14,17,19,21-23,26-27,29H,2,10,15-16,18,20H2,(H,31,32)/b9-1-,30-21-/t22-,23+,26+,27+/m0/s1

InChI Key

NBBRUBRIVJNCKV-WXGDQWFLSA-N

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1[C@H]([C@@H]2/C=N\OC(C3=CC=CC=C3)C4=CC=CC=C4)C/C=C\CCCC(=O)O

Canonical SMILES

C1CC2C=CC1C(C2C=NOC(C3=CC=CC=C3)C4=CC=CC=C4)CC=CCCCC(=O)O

Origin of Product

United States

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